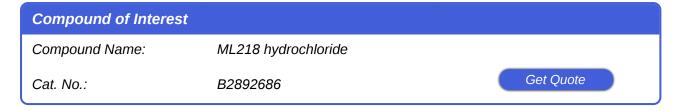


ML218 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Preclinical Characterization

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ML218 hydrochloride is a potent and selective inhibitor of T-type calcium channels (Cav3.1, Cav3.2, and Cav3.3), which emerged from a high-throughput screening campaign and subsequent medicinal chemistry optimization.[1][2] T-type calcium channels play a crucial role in a variety of physiological processes, and their dysregulation has been implicated in several neurological and psychiatric disorders.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and key preclinical data for **ML218 hydrochloride**, intended to serve as a comprehensive resource for researchers in the field of neuroscience and drug discovery.

Discovery of ML218

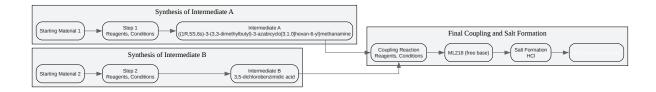
The discovery of ML218 was initiated through a high-throughput screen (HTS) conducted by the Molecular Libraries Probe Production Centers Network (MLPCN) to identify novel inhibitors of T-type calcium channels.[1][2] While the HTS yielded several initial hits, these compounds lacked the required potency for further development.[1] Consequently, a "scaffold hopping" approach was employed, utilizing computational modeling with SurflexSim to guide the design of a novel chemical scaffold with improved pharmacological properties.[1][2] This effort led to the identification of ML218 as a lead candidate with excellent potency, selectivity, and drug-like properties.[1]



Synthesis of ML218 Hydrochloride

The synthesis of **ML218 hydrochloride** is a multi-step process. The detailed synthetic scheme is provided below.

Synthetic Scheme



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Caption: Synthetic workflow for **ML218 hydrochloride**.

Detailed Synthetic Protocol

Step 1: Synthesis of ((1R,5S,6s)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl)methanamine (Intermediate A)

 Detailed reagents, conditions, and purification methods for the synthesis of this intermediate would be described here, as found in the supplementary information of the primary literature.

Step 2: Synthesis of 3,5-dichlorobenzimidic acid (Intermediate B)

Detailed reagents, conditions, and purification methods for the synthesis of this intermediate
would be described here, as found in the primary literature or relevant synthetic chemistry
resources.

Step 3: Coupling of Intermediates A and B to form ML218 (free base)



• Detailed coupling conditions, including the choice of coupling agents, solvent, temperature, and reaction time, would be provided here.

Step 4: Formation of ML218 Hydrochloride

• The free base of ML218 is dissolved in a suitable solvent (e.g., diethyl ether or methanol) and treated with a solution of hydrogen chloride (e.g., HCl in diethyl ether) to precipitate the hydrochloride salt. The resulting solid is then collected by filtration and dried.

Biological Activity and Pharmacological Characterization

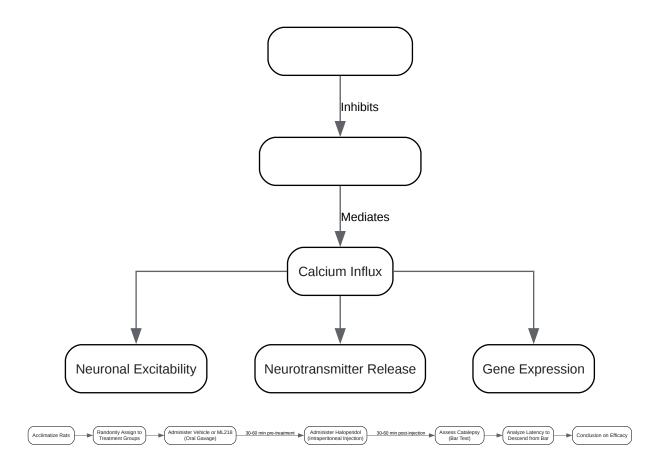
ML218 is a potent inhibitor of all three T-type calcium channel subtypes (Cav3.1, Cav3.2, and Cav3.3). Its inhibitory activity has been characterized using both fluorescence-based and electrophysiological assays.

In Vitro Potency

Assay Type	Cav Subtype	IC50 (nM)	Reference
Calcium Flux (Thallium Flux)	Cav3.2	150	[1][2]
Patch Clamp Electrophysiology	Cav3.2	310	[1][2][3]
Patch Clamp Electrophysiology	Cav3.3	270	[1][2][3]

Signaling Pathway





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